Cas no 2241139-73-9 ((5-chloro-2-methoxyphenyl)(phenyl)methanamine hydrochloride)

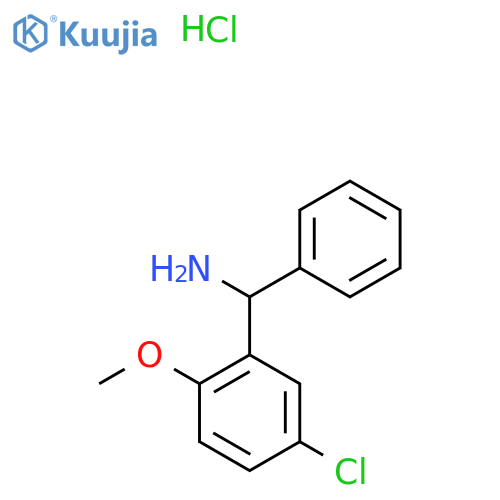

2241139-73-9 structure

商品名:(5-chloro-2-methoxyphenyl)(phenyl)methanamine hydrochloride

CAS番号:2241139-73-9

MF:C14H15Cl2NO

メガワット:284.181001901627

CID:5325201

(5-chloro-2-methoxyphenyl)(phenyl)methanamine hydrochloride 化学的及び物理的性質

名前と識別子

-

- (5-chloro-2-methoxyphenyl)(phenyl)methanamine hydrochloride

- (5-chloro-2-methoxyphenyl)-phenylmethanamine;hydrochloride

- starbld0010789

- Z3307341806

-

- インチ: 1S/C14H14ClNO.ClH/c1-17-13-8-7-11(15)9-12(13)14(16)10-5-3-2-4-6-10;/h2-9,14H,16H2,1H3;1H

- InChIKey: LMXSAVOODGRKMJ-UHFFFAOYSA-N

- ほほえんだ: ClC1C=CC(=C(C=1)C(C1C=CC=CC=1)N)OC.Cl

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 18

- 回転可能化学結合数: 3

- 複雑さ: 230

- トポロジー分子極性表面積: 35.2

(5-chloro-2-methoxyphenyl)(phenyl)methanamine hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6478346-0.05g |

(5-chloro-2-methoxyphenyl)(phenyl)methanamine hydrochloride |

2241139-73-9 | 95.0% | 0.05g |

$149.0 | 2025-02-20 | |

| Enamine | EN300-6478346-0.25g |

(5-chloro-2-methoxyphenyl)(phenyl)methanamine hydrochloride |

2241139-73-9 | 95.0% | 0.25g |

$315.0 | 2025-02-20 | |

| Aaron | AR01FKPP-100mg |

(5-chloro-2-methoxyphenyl)(phenyl)methanamine hydrochloride |

2241139-73-9 | 95% | 100mg |

$329.00 | 2025-02-11 | |

| Aaron | AR01FKPP-500mg |

(5-chloro-2-methoxyphenyl)(phenyl)methanamine hydrochloride |

2241139-73-9 | 95% | 500mg |

$714.00 | 2025-02-11 | |

| A2B Chem LLC | AY05201-5g |

(5-chloro-2-methoxyphenyl)(phenyl)methanamine hydrochloride |

2241139-73-9 | 95% | 5g |

$1995.00 | 2024-04-20 | |

| Aaron | AR01FKPP-2.5g |

(5-chloro-2-methoxyphenyl)(phenyl)methanamine hydrochloride |

2241139-73-9 | 95% | 2.5g |

$1758.00 | 2025-02-11 | |

| Enamine | EN300-6478346-5.0g |

(5-chloro-2-methoxyphenyl)(phenyl)methanamine hydrochloride |

2241139-73-9 | 95.0% | 5.0g |

$1862.0 | 2025-02-20 | |

| Enamine | EN300-6478346-10.0g |

(5-chloro-2-methoxyphenyl)(phenyl)methanamine hydrochloride |

2241139-73-9 | 95.0% | 10.0g |

$2762.0 | 2025-02-20 | |

| Enamine | EN300-6478346-0.1g |

(5-chloro-2-methoxyphenyl)(phenyl)methanamine hydrochloride |

2241139-73-9 | 95.0% | 0.1g |

$221.0 | 2025-02-20 | |

| Aaron | AR01FKPP-10g |

(5-chloro-2-methoxyphenyl)(phenyl)methanamine hydrochloride |

2241139-73-9 | 95% | 10g |

$3823.00 | 2023-12-14 |

(5-chloro-2-methoxyphenyl)(phenyl)methanamine hydrochloride 関連文献

-

Chuan-Feng Chen Chem. Commun., 2008, 6128-6130

-

Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023

-

Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676

-

Hadrien Perron,Audrey Moores,Isabelle Demachy,Agusti Lledos,Yves Jean,Pascal Le Floch New J. Chem., 2004,28, 838-842

-

Kuan-Ying Hsieh,El-Eulmi Bendeif,Axel Gansmuller,Sebastien Pillet,Theo Woike,Dominik Schaniel RSC Adv., 2013,3, 26132-26141

2241139-73-9 ((5-chloro-2-methoxyphenyl)(phenyl)methanamine hydrochloride) 関連製品

- 2248314-27-2(Ethyl 2-amino-5-thiophen-2-ylbenzoate)

- 2138421-48-2(3-amino-N-cyclobutyl-N-methyl-N-propylbenzene-1-sulfonoimidamide)

- 42464-96-0(NNMTi)

- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)

- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)

- 1251951-52-6(Cyclopropaneacetamide, α-amino-N-methyl-, (αS)-)

- 481053-42-3(N-(2,2-Dimethoxyethyl)-4-nitrobenzamide)

- 1375474-07-9(2-methyl-1-propyl-1H-indole-3-sulfonyl chloride)

- 574732-18-6(2,4-Dichloro-3-(difluoromethyl)benzoic acid)

- 1702061-14-0(1-(pentan-2-yl)cyclobutylmethanamine)

推奨される供給者

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬